Calcium iodate

Overview

Description

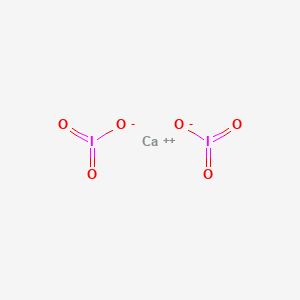

Calcium iodate is an inorganic compound with the formula Ca(IO3)2. It occurs as the minerals lautarite and bruggenite . It is used as an iodine supplement in chicken feed .

Synthesis Analysis

Calcium iodate can be produced by the anodic oxidation of calcium iodide or by passing chlorine into a hot solution of lime in which iodine has been dissolved . Single crystals of calcium iodate, monohydrate, can be grown using a simple gel technique .Molecular Structure Analysis

The molecular structure of calcium iodate is represented by the formula Ca(IO3)2. It has a molar mass of 389.88 g/mol for the anhydrous form and 407.90 g/mol for the monohydrate .Chemical Reactions Analysis

Processing of the ore of calcium iodate entails reduction of its aqueous extracts with sodium bisulfite to give sodium iodide. This comproportionation reaction is a major source of the sodium iodide .Physical And Chemical Properties Analysis

Calcium iodate appears as a white solid. It has a density of 4.519 g/cm3 for the monohydrate. It has a melting point of 540 °C for the monohydrate and decomposes upon boiling. It is soluble in water and insoluble in alcohol .Scientific Research Applications

Animal Feed Additive

Calcium iodate is considered a safe source of iodine for all animal species when used up to the currently authorized maximum content of total iodine in complete feed . It is used as an iodine supplement in chicken feed . However, the maximum iodine contents in complete feed should be reduced for certain animals to ensure safety .

Crystal Growth

Calcium iodate monohydrate crystals can be grown using a simple gel technique . These crystals are non-centrosymmetric and exhibit prominent nonlinear optical and piezoelectric properties . The method is inexpensive and can be performed in small laboratories .

Environmental Applications

Iodate, a form of iodine, may be incorporated into and/or adsorbed onto calcite, a common mineral . This interaction can decrease the mobility of iodate in the environment, which has implications for managing dilute radioiodine groundwater plumes .

Paleoceanography

Calcium isotopes, including calcium iodate, have applications in paleoceanography . They can be used for evaluating carbonate diagenesis, determining seawater calcium isotope compositions, and reconstructing the marine calcium cycle in deep time .

Synthesis and Characterization

Calcium iodate can be produced by the anodic oxidation of calcium iodide or by passing chlorine into a hot solution of lime in which iodine has been dissolved . The synthesized calcium iodate can then be characterized using various techniques such as X-ray diffraction, FT-IR spectroscopy, and thermal analysis .

Nonlinear Optical Properties

Calcium iodate exhibits prominent nonlinear optical properties . These properties can be studied using second harmonic generation (SHG) measurements . This makes calcium iodate useful in solid-state technology and laser technology .

Safety and Hazards

Mechanism of Action

Target of Action

Calcium iodate primarily targets the thyroid gland in animals, where it is used as an iodine supplement . It is also used in chicken feed as a source of nutritional iodine .

Mode of Action

Calcium iodate can be produced by the anodic oxidation of calcium iodide or by passing chlorine into a hot solution of lime in which iodine has been dissolved . It is then absorbed by the body and utilized as a source of iodine, which is essential for the synthesis of thyroid hormones .

Biochemical Pathways

The iodine from calcium iodate is incorporated into the thyroid hormones thyroxine (T4) and triiodothyronine (T3), which are critical for regulating metabolism in the body . The iodine is first oxidized and then attached to tyrosine residues in the protein thyroglobulin, forming the precursors of T4 and T3. These precursors are then coupled together and released into the bloodstream, where they exert their metabolic effects .

Pharmacokinetics

It is known that iodine, once absorbed into the bloodstream, is taken up by the thyroid gland and incorporated into thyroid hormones . The rate at which this occurs depends on the individual’s iodine status and the presence of other factors that can affect thyroid function .

Result of Action

The primary result of calcium iodate action is the provision of iodine for the synthesis of thyroid hormones. These hormones play a crucial role in numerous physiological processes, including growth, development, metabolism, and maintenance of body temperature .

Action Environment

The efficacy and stability of calcium iodate can be influenced by various environmental factors. For instance, certain substances, such as goitrogens, can interfere with iodine uptake by the thyroid gland, reducing the effectiveness of calcium iodate . Additionally, calcium iodate is considered stable under normal storage conditions, but it may decompose under high heat .

properties

IUPAC Name |

calcium;diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWJJLGTKIWIJO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(IO3)2, CaI2O6 | |

| Record name | calcium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960972 | |

| Record name | Calcium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless or white odorless solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | Iodic acid (HIO3), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium iodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY IN COLD WATER: 0.20 G/100 CC AT 15 °C; SOLUBILITY IN HOT WATER: 0.67 G/100 CC AT 90 °C, Sol in nitric acid; insol in alcohol, Solubility in water: 0.10 g/100 ml @ 0 °C, 0.95 g/100 ml @ 100 °C, More sol in aq soln of iodides and amino acid soln than in water, Soluble in nitric acid | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.519 @ 15 °C/4 °C | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Calcium iodate | |

Color/Form |

Monoclinic-prismatic crystals, COLORLESS, White crystals or powder | |

CAS RN |

7789-80-2, 40563-56-2 | |

| Record name | Calcium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8MN4Y57BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

540 °C (decomposes) | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does calcium iodate function as a source of iodine in animal nutrition?

A1: Calcium iodate serves as an effective source of iodine in animal nutrition. Research suggests that calcium iodate is converted into iodide in vivo. This iodide is then absorbed by the thyroid gland, ultimately contributing to the synthesis of thyroid hormones like thyroxine (T4). []

Q2: What is the impact of different calcium iodate levels on broiler chicken performance and thyroid hormone concentrations?

A2: Studies indicate that supplementing broiler chicken diets with various calcium iodate levels (0.74-2.96 mg/kg feed) did not significantly improve growth performance or carcass traits. While increased thyroxine (T4) concentration at 42 days of age was observed with increasing calcium iodate, triiodothyronine (T3) levels remained unaffected. []

Q3: Does the iodine source impact its availability for pregnant cows and their offspring?

A3: Research indicates that calcium iodate and pentacalcium orthoperiodate are equally bioavailable as sodium iodide in pregnant cows. These compounds demonstrated comparable iodine transfer to the fetus, as evidenced by similar iodine concentrations in maternal and fetal tissues. []

Q4: Are there differences in the metabolism of iodine from calcium iodate and pentacalcium orthoperiodate when introduced in the rumen or abomasum of cattle?

A4: While initial absorption of iodine from calcium iodate and pentacalcium orthoperiodate is slower when placed in the rumen compared to the abomasum, this difference disappears within 24 hours. This suggests both compounds are suitable iodine sources for cattle regardless of rumen or abomasal introduction. []

Q5: What are the potential risks of high iodine intake from calcium iodate in ewes and lambs?

A6: Studies show that high dietary iodine intake in ewes, supplemented as calcium iodate, can lead to a significant increase in blood plasma thyroxine (TT4) levels shortly after birth. This suggests a potential risk of postnatal hypothyroidism in lambs exposed to high iodine levels during gestation. []

Q6: How does a high iodine diet, supplemented as calcium iodate, affect blood parameters in sheep?

A7: Research indicates that sheep receiving a high iodine diet supplemented with calcium iodate may experience elevated urea concentrations and alkaline phosphatase activity in their blood plasma. This suggests a potential link between high iodine intake and altered thyroid activity, which warrants further investigation. []

Q7: What is the molecular formula and weight of calcium iodate?

A8: Calcium iodate exists primarily as calcium iodate monohydrate, with a molecular formula of Ca(IO3)2·H2O and a molecular weight of 389.88 g/mol. [, ]

Q8: How does the solubility of calcium iodate change with temperature, and what are the implications for material processing?

A9: The solubility of calcium iodate increases with rising temperature. This property is harnessed in a novel direct coagulation casting method for alumina suspensions. Controlled release of calcium ions at elevated temperatures (55–70°C) induces coagulation of the alumina suspension, enabling the fabrication of ceramic components with high strength and uniform microstructure. []

Q9: Can you describe the crystal structure of calcium iodate monohydrate?

A10: Calcium iodate monohydrate crystallizes in an orthorhombic structure. The crystal lattice consists of distorted CaO8 quadratic antiprisms. Iodate ions (IO3-) are arranged in layers parallel to the (100) plane, with relatively short interionic I...O distances. Water molecules are trigonally planar coordinated, forming asymmetric hydrogen bonds of varying strengths with neighboring iodate ions. []

Q10: What spectroscopic techniques are useful for characterizing calcium iodate?

A10: Several spectroscopic techniques are valuable for characterizing calcium iodate:

- X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of calcium iodate. [, , , ]

- Fourier transform infrared (FTIR) spectroscopy: Provides information about the presence of specific functional groups, such as water molecules and iodate ligands. [, ]

- UV-visible spectroscopy: Used to determine the optical band gap of calcium iodate crystals. []

Q11: What are the potential applications of calcium iodate in energetic materials?

A11: Calcium iodate shows promise as an oxidizer in energetic formulations, particularly for biocidal applications.

- Nanocomposite Thermites: When combined with fuels like aluminum or boron, calcium iodate forms nanocomposite thermites. Upon ignition, these thermites release heat and iodine, potentially neutralizing harmful airborne spores and bacteria. [, ]

- Biocidal Energetic Materials: The strong oxidizing nature of calcium iodate, combined with its iodine content, makes it suitable for developing biocidal energetic materials. []

Q12: What are the safety considerations associated with handling calcium iodate?

A13: Calcium iodate anhydrous is categorized as an irritant to the eyes, skin, and respiratory tract. It can also act as a dermal sensitizer. [] Appropriate personal protective equipment should be used during handling to minimize exposure risks.

Q13: Does the use of calcium iodate in animal nutrition pose environmental risks?

A14: The use of calcium iodate in animal nutrition is not anticipated to pose significant environmental risks when used within recommended guidelines. [, ]

Q14: What are the implications of high iodine content in milk for human health?

A15: While iodine is an essential micronutrient, excessive intake through milk consumption can pose health risks. High iodine levels in milk, potentially caused by high calcium iodate supplementation in cow feed, may lead to exceeding the Tolerable Upper Intake Level for iodine in humans. []

Q15: Can you elaborate on the factors affecting iodine content in milk from cows supplemented with calcium iodate?

A15: Several factors influence the iodine content in milk from cows given calcium iodate:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)